Cas no 215178-41-9 (Fmoc-D-Leucinol)

Fmoc-D-Leucinol structure
Fmoc-D-Leucinol structure
Nome del prodotto:Fmoc-D-Leucinol
Numero CAS:215178-41-9
MF:C21H25NO3
MW:339.428106069565
MDL:MFCD00270276
CID:254399
PubChem ID:53229947

Fmoc-D-Leucinol Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,N-[(1R)-1-(hydroxymethyl)-3-methylbutyl]-, 9H-fluoren-9-ylmethyl ester
    • (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate
    • FMOC-D-LEUCINOL
    • Fmoc-D-Leucinol(2R)-2-(Fmoc-amino)-4-methylpentan-1-ol
    • Fmoc-d-leu-ol
    • (R)-(9H-fluoren-9-yl)methyl 1-hydroxy-4-methylpentan-2-ylcarbamate
    • FMOC-(2R,3R)-2-AMINO-3-METHYL-1-PENTANOL
    • N-(9-FLUORENYLMETHOXYCARBONYL)-D-LEUCINOL
    • REF DUPL: Fmoc-D-leucinol
    • EN300-7233521
    • 9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
    • 215178-41-9
    • FD21880
    • CS-0154143
    • S-215178-41-9
    • MFCD00270276
    • J-014125
    • (R)-(9H-Fluoren-9-yl)methyl(1-hydroxy-4-methylpentan-2-yl)carbamate
    • AKOS027328029
    • DS-12020
    • (9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
    • Fmoc-D-Leucinol
    • MDL: MFCD00270276
    • Inchi: InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1
    • Chiave InChI: WXMGVJAOLIDKGZ-OAHLLOKOSA-N
    • Sorrisi: CC(C[C@@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CO)C

Proprietà calcolate

  • Massa esatta: 339.18300
  • Massa monoisotopica: 339.183
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 8
  • Complessità: 417
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 58.6A^2

Proprietà sperimentali

  • Colore/forma: Polvere bianca
  • Densità: 1.149
  • Punto di fusione: Not available
  • Punto di ebollizione: 525.204°C at 760 mmHg
  • Punto di infiammabilità: 271.434°C
  • Indice di rifrazione: 1.576
  • PSA: 58.56000
  • LogP: 4.32300
  • Pressione di vapore: 0.0±1.5 mmHg at 25°C

Fmoc-D-Leucinol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019150286-5g
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate
215178-41-9 97%
5g
$457.60 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZZ307-1g
Fmoc-D-Leucinol
215178-41-9 97%
1g
214.0CNY 2021-07-12
eNovation Chemicals LLC
D754009-5g
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate
215178-41-9 97%
5g
$195 2024-06-07
Ambeed
A114280-1g
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate
215178-41-9 97%
1g
$227.0 2024-07-28
abcr
AB476103-1g
Fmoc-D-leucinol; .
215178-41-9
1g
€402.20 2024-08-03
1PlusChem
1P0071HG-250mg
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate
215178-41-9 97%
250mg
$18.00 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS0901-250mg
(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
215178-41-9 95%
250mg
¥350.0 2024-04-22
Aaron
AR0071PS-250mg
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate
215178-41-9 98%
250mg
$12.00 2025-01-23
eNovation Chemicals LLC
D754009-250mg
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate
215178-41-9 97%
250mg
$60 2025-02-27
eNovation Chemicals LLC
D754009-1g
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate
215178-41-9 97%
1g
$90 2025-02-24
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:215178-41-9)Fmoc-D-Leucinol
A815440
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):204.0/421.0